Superior DPP-4 Inhibitory Potency of Pyrrolidine-2-carbonitrile Derivative (17a) Versus 4-Fluoropyrrolidine-2-carbonitrile Derivative (8l)
Within a single synthetic series, the pyrrolidine-2-carbonitrile derivative 17a demonstrated a 66% lower IC50 value compared to its 4-fluoropyrrolidine-2-carbonitrile counterpart 8l, indicating that the non-fluorinated pyrrolidine-2-carbonitrile scaffold provides a more favorable binding interaction with the DPP-4 active site [1][2].
| Evidence Dimension | DPP-4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.017 μM |
| Comparator Or Baseline | Compound 8l (4-fluoropyrrolidine-2-carbonitrile derivative): 0.05 μM |
| Quantified Difference | ~66% lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay; DPP-4 inhibition |
Why This Matters
Lower IC50 values translate to higher potency at a given dose, enabling reduced compound loading in downstream formulations and potentially improving therapeutic windows.
- [1] Wang J, Feng Y, Ji X, Deng G, Leng Y, Liu H. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem. 2013;21(23):7418-7429. doi:10.1016/j.bmc.2013.09.048 View Source
- [2] Ji X, Wang J, Feng Y, Deng G, Leng Y, Liu H. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Eur J Med Chem. 2014;86:242-256. doi:10.1016/j.ejmech.2014.08.059 View Source
